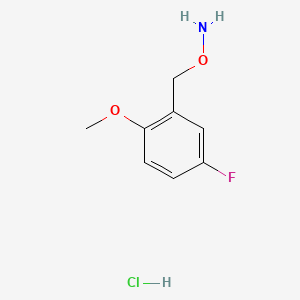
O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further linked to a hydroxylamine group. The hydrochloride form enhances its stability and solubility, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable adducts with proteins makes it a valuable tool in proteomics and biochemical studies.
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its role in modulating biological pathways and its potential as a drug candidate for various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby modulating various biological pathways.
Comparaison Avec Des Composés Similaires
- O-Benzylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-tert-Butylhydroxylamine Hydrochloride
Uniqueness: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine Hydrochloride is unique due to the presence of the fluorine atom and methoxy group, which impart distinct chemical properties. These functional groups enhance its reactivity and specificity in various chemical and biological reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClFNO2 |
|---|---|
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
O-[(5-fluoro-2-methoxyphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H10FNO2.ClH/c1-11-8-3-2-7(9)4-6(8)5-12-10;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
GWUZMBLFEAHTEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)


![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
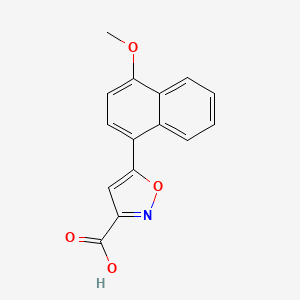
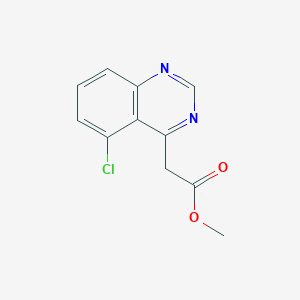
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
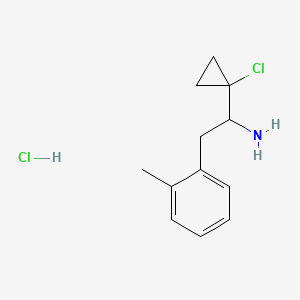

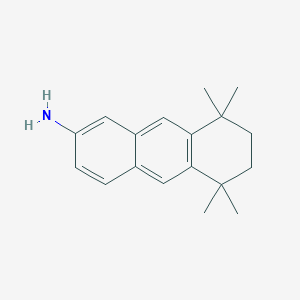
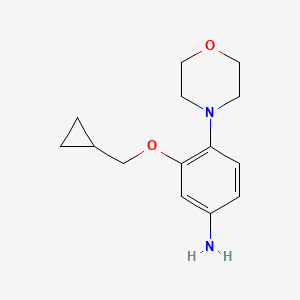
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
